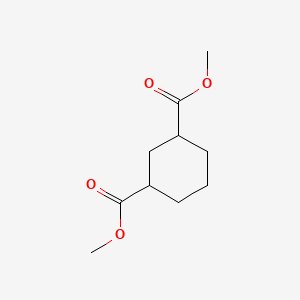

Dimethyl cyclohexane-1,3-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl cyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUOYGUOKMUSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905266 | |

| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6998-82-9, 10021-92-8 | |

| Record name | cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Cyclohexane Dicarboxylate Chemistry

Cyclohexane (B81311) dicarboxylates are a class of compounds characterized by a cyclohexane ring substituted with two carboxylate ester groups. The position of these ester groups (e.g., 1,2-, 1,3-, or 1,4-) and the nature of the alcohol component of the ester significantly influence the molecule's physical and chemical properties. These compounds are often synthesized through the hydrogenation of the corresponding aromatic dicarboxylic acid esters, such as dimethyl terephthalate (B1205515) or dimethyl isophthalate. asianpubs.orgresearchgate.net For instance, dimethyl cyclohexane-1,4-dicarboxylate is produced by the catalytic hydrogenation of dimethyl terephthalate. google.com

The stereochemistry of the cyclohexane ring, specifically the cis/trans relationship of the ester groups, plays a crucial role in determining the properties of the resulting materials. mdpi.com The cis isomer, with both ester groups on the same side of the ring, and the trans isomer, with the groups on opposite sides, can lead to polymers with different crystallinities and mechanical properties. google.com For example, in 1,3-dimethylcyclohexane, the cis isomer is more stable than the trans isomer. stereoelectronics.org This isomeric ratio is a critical factor in the synthesis of polyesters, where it can affect the material's glass transition temperature and melting point. researchgate.net

Significance As a Research Substrate and Intermediate

Dimethyl cyclohexane-1,3-dicarboxylate's utility as a research substrate stems from its reactive ester functional groups and its cyclohexane (B81311) core.

One of the primary applications of cyclohexane dicarboxylates, including the 1,3-isomer, is in the production of polymers, particularly polyesters. ontosight.ai They can be used as monomers in polycondensation reactions with diols to create a variety of polyester (B1180765) materials. researchgate.net The inclusion of the cyclohexane ring in the polymer backbone can impart desirable properties such as improved thermal stability and mechanical strength. echemi.com For instance, dimethyl 1,4-cyclohexane dicarboxylate is used in the synthesis of poly(trimethylene terephthalate) (PTT) to enhance its mechanical properties. researchgate.net

Furthermore, cyclohexane dicarboxylic acid esters are explored as environmentally friendly plasticizers for polymers like PVC, offering an alternative to traditional phthalate (B1215562) plasticizers. google.comresearchgate.net The specific ester, such as dimethyl or diethyl cyclohexane-1,3-dicarboxylate, can be selected to achieve desired plasticizing effects. google.comnih.gov

In organic synthesis, this compound serves as a versatile intermediate. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used in further reactions. Alternatively, the ester groups can be reduced to form diols or undergo other transformations to create more complex molecules. Its structure makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.ai For example, it can be used in the preparation of spiro compounds and porphyrinoid derivatives. The synthesis of this compound can be achieved through the esterification of cyclohexane-1,3-dicarboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Chemical Reactivity and Transformational Chemistry of Dimethyl Cyclohexane 1,3 Dicarboxylate

Ester Functional Group Modifications

The primary sites of reactivity in dimethyl cyclohexane-1,3-dicarboxylate are the two methyl ester groups. These groups can undergo a variety of nucleophilic acyl substitution reactions, including transesterification, hydrolysis, and reduction.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this involves reacting the diester with another alcohol, typically in the presence of an acid or base catalyst, to displace the methanol (B129727) and form a new diester. This reaction is fundamental in polymer chemistry. For instance, analogous diesters like dimethyl-1,4-cyclohexanedicarboxylate are used in transesterification reactions with diols to produce polyesters. google.com In such a process, the reaction with a diol (e.g., ethylene glycol) would lead to the formation of a polyester (B1180765) chain with repeating units of the cyclohexane (B81311) dicarboxylate moiety. The reaction equilibrium is typically driven forward by removing the methanol byproduct through distillation.

Hydrolysis and Saponification Kinetics

Hydrolysis is the cleavage of the ester bond by reaction with water to yield the parent dicarboxylic acid (cyclohexane-1,3-dicarboxylic acid) and methanol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis is also known as saponification.

Detailed kinetic studies have been conducted on the acid-catalyzed hydrolysis of both cis- and trans-isomers of this compound. The reaction rates are influenced by the stereochemistry of the ester groups (i.e., their axial or equatorial positions in the dominant chair conformation). acs.orgrsc.org Research has shown that for the 1,3-isomers, the rates of hydrolysis of the cis-diester are very similar to those of the trans-1,4 analog, while the trans-1,3 diester reacts at rates comparable to the cis-1,4 analog. acs.org This is explained by the conformational arrangements of the ester groups; the cis-1,3 and trans-1,4 isomers exist predominantly in a diequatorial conformation, whereas the trans-1,3 and cis-1,4 isomers are necessarily axial-equatorial. rsc.org

Kinetic data for the acid-catalyzed hydrolysis in 70% acetone-water solution demonstrate these relationships. acs.org

Table 1: Rate Constants for Acid-Catalyzed Hydrolysis of this compound Isomers

| Isomer | Temperature (°C) | k1 x 10^5 (sec-1) | Heat of Activation (kcal/mol) |

|---|---|---|---|

| cis-1,3 | 25 | 11.1 | 19.3 |

| 35 | 30.1 | ||

| 45 | 74.4 | ||

| 55 | 179 | ||

| trans-1,3 | 25 | 8.04 | 19.5 |

| 35 | 22.0 | ||

| 45 | 55.4 | ||

| 55 | 133 |

Data sourced from Smith, H. A., Scrogham, K. G., & Stump, B. L. (1960). acs.org

Similarly, the kinetics of alkaline hydrolysis (saponification) have been investigated, revealing that an equatorial methoxycarbonyl group is hydrolyzed significantly more slowly than an axial one, in contrast to the steric effects typically observed. rsc.org

Reduction Reactions of Carboxylates

The carboxylate groups of this compound can be reduced to primary alcohols, yielding cyclohexane-1,3-dimethanol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), or can be achieved through catalytic hydrogenation under specific conditions. While the reduction of aldehydes and ketones is more common, the hydrogenation of esters to alcohols is an important industrial process. researchgate.net

Studies on the related parent compound, 1,3-cyclohexanedicarboxylic acid, have shown that catalytic systems can selectively reduce the carboxylic acid groups. For example, a Ru-Sn/Al₂O₃ catalyst has been shown to be effective in hydrogenating cyclohexane dicarboxylic acids to the corresponding cyclohexane dimethanol. researchgate.net This indicates that similar catalytic reduction of the dimethyl ester is a feasible pathway to produce cyclohexane-1,3-dimethanol, a valuable monomer for specialty polymers.

Cyclohexane Ring Transformations

While the ester groups are the most reactive sites, the cyclohexane ring itself can undergo chemical transformations, primarily through catalytic hydrogenation of its aromatic precursor or, under forcing conditions, hydrogenolysis.

Hydrogenation and Dehydrogenation Studies

This compound is synthesized via the catalytic hydrogenation of its aromatic analog, dimethyl isophthalate. asianpubs.org This process involves the reduction of the benzene (B151609) ring to a cyclohexane ring.

Synthesis via Hydrogenation: The reaction is typically carried out in the presence of a heterogeneous catalyst containing a Group VIII metal, such as palladium or ruthenium, on a support material like carbon or alumina. researchgate.netgoogle.com Process conditions such as temperature and pressure are optimized to achieve high conversion and selectivity. For example, patent literature describes processes for preparing dimethyl cyclohexanedicarboxylates by hydrogenating the corresponding dimethyl benzenedicarboxylates at temperatures of 140 to 260°C. google.com

Catalysts: Palladium-based catalysts (e.g., 5% Pd/C) are highly selective for ring hydrogenation, yielding the desired cyclohexane dicarboxylic acid with 100% conversion from the aromatic precursor. asianpubs.org

Reaction Conditions: Ruthenium catalysts (e.g., 5% Ru/C) are more active and can lead to over-hydrogenation or hydrogenolysis products at elevated temperatures (e.g., 493 K). asianpubs.org These side reactions can cleave the C-O bonds of the ester or even open the ring, leading to products like 1,3-dimethyl cyclohexane. asianpubs.org

Dehydrogenation: The reverse reaction, the dehydrogenation of the cyclohexane ring to re-form the aromatic system of dimethyl isophthalate, is also a possible transformation. This typically requires a catalyst and high temperatures to facilitate the removal of hydrogen and is a key step in reforming processes.

Oxidation Reactions

The oxidation of the cyclohexane ring in this compound involves the conversion of its C-H bonds into C-O bonds, potentially leading to the formation of hydroxyl, keto, or ultimately, carboxylic acid functionalities through ring-opening. The oxidation of unsubstituted cyclohexane is a major industrial process for producing precursors to nylon.

However, the reactivity of the C-H bonds in the this compound ring is significantly influenced by the two electron-withdrawing ester groups. These groups deactivate the ring towards electrophilic attack and can also influence the regioselectivity of radical-based oxidation reactions. Specific research on the direct oxidation of the this compound ring is not widely documented in the literature. It is expected that the conditions required would be harsher than those for unsubstituted cyclohexane due to the deactivating effect of the ester moieties.

Nucleophilic and Electrophilic Reactions at the Cyclohexane Core

The cyclohexane ring of this compound possesses protons at positions alpha to the ester groups which are acidic and can be removed by a base to form a nucleophilic enolate. The core itself can also undergo electrophilic substitution via radical pathways.

Nucleophilic Reactions via Enolate Formation

The most significant nucleophilic character of this compound is realized through the formation of enolate ions. The protons on the carbons adjacent to the carbonyl groups (the α-carbons) are acidic and can be abstracted by a suitable base. masterorganicchemistry.com The resulting enolate is a potent nucleophile and can react with various electrophiles. studycorgi.com

One of the most important intramolecular reactions for this compound is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. alfa-chemistry.comwikipedia.orgorganic-chemistry.org In this reaction, a base abstracts an α-proton, and the resulting enolate attacks the carbonyl carbon of the other ester group within the same molecule, leading to the formation of a new ring. libretexts.orgopenstax.org For this compound, this results in the formation of a bicyclic β-keto ester. This reaction is highly effective for creating five- and six-membered rings. wikipedia.org

The enolates derived from this compound can also undergo intermolecular reactions, such as alkylation. By treating the diester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), a specific enolate can be generated and then reacted with an alkyl halide to introduce a new carbon-carbon bond at the α-position. bham.ac.ukbsu.edu.az

Table 1: Key Nucleophilic Reactions

| Reaction Type | Reagents | Product Type | Significance |

| Dieckmann Condensation | Base (e.g., Sodium ethoxide) | Bicyclic β-keto ester | Forms a new five- or six-membered ring, creating a more complex molecular framework. |

| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkylated diester | Introduces new alkyl substituents, allowing for the synthesis of a variety of derivatives. |

Electrophilic Reactions at the Cyclohexane Core

While the primary reactivity stems from the ester groups, the C-H bonds of the cyclohexane ring can undergo electrophilic substitution, most notably through free-radical halogenation. In the presence of heat or UV light, halogens like chlorine (Cl₂) or bromine (Br₂) can react with the cyclohexane core to replace a hydrogen atom with a halogen. study.com This reaction proceeds via a radical chain mechanism and typically shows some selectivity for substitution at tertiary C-H bonds over secondary ones, although a mixture of products is common.

Derivatization Strategies for Advanced Chemical Structures

This compound serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of both its ester groups and the cyclohexane scaffold.

A primary strategy for creating advanced structures is through the aforementioned Dieckmann condensation. The resulting bicyclic β-keto ester is a highly functionalized intermediate that can be further modified. For instance, the β-keto ester can be alkylated at the α-position between the two carbonyl groups, followed by hydrolysis and decarboxylation to yield a substituted cyclic ketone. openstax.org This sequence provides a powerful method for preparing substituted bicycloalkanes.

Another derivatization approach involves leveraging the diester as a precursor in annulation reactions to build polycyclic systems. Analogous to the Weiss-Cook reaction, where dimethyl 1,3-acetonedicarboxylate condenses with a 1,2-dicarbonyl compound to form a bicyclo[3.3.0]octane system, this compound can potentially be used in similar condensation strategies to construct intricate polycyclic and bridged ring systems. orgsyn.org

Furthermore, the ester functionalities themselves can be transformed to access a wider range of derivatives. Hydrolysis of the dimethyl ester yields the corresponding cyclohexane-1,3-dicarboxylic acid. This diacid can then be used in a variety of reactions, such as conversion to diacyl chlorides for Friedel-Crafts acylation, or in polymerization reactions. While the Hunsdiecker–Borodin reaction (decarboxylative halogenation) is typically performed on carboxylic acids, the conversion of the diester to the diacid opens up this pathway for further functionalization. acs.orgnih.gov

Table 2: Derivatization Strategies and Resulting Structures

| Strategy | Key Intermediate/Reaction | Resulting Advanced Structure |

| Intramolecular Cyclization | Dieckmann Condensation | Bicyclic β-keto esters |

| Annulation Reactions | Condensation with dicarbonyl compounds | Polycyclic and bridged ring systems |

| Functional Group Transformation | Hydrolysis to dicarboxylic acid | Diacids, diacyl chlorides, polyesters |

| Alkylation and Decarboxylation | Alkylation of Dieckmann product | Substituted bicyclic ketones |

Advanced Spectroscopic and Analytical Characterization Techniques in Research on Dimethyl Cyclohexane 1,3 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of Dimethyl cyclohexane-1,3-dicarboxylate, providing detailed information about the carbon-hydrogen framework and the relative orientation of the ester functional groups.

¹H NMR spectroscopy allows for the identification and differentiation of the various protons within the molecule based on their distinct chemical environments. The spectrum provides information on the connectivity of atoms through spin-spin coupling and the stereochemistry of the isomers through the magnitude of coupling constants and chemical shift values.

In both cis and trans isomers, the spectrum is expected to show distinct regions:

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the six protons of the two methyl ester groups.

Methine Protons (-CH-COOCH₃): Multiplets corresponding to the two protons at the C1 and C3 positions of the cyclohexane (B81311) ring. The chemical shift and multiplicity of these protons are highly sensitive to whether the ester groups are in axial or equatorial positions.

Cyclohexane Ring Protons (-CH₂-): A complex series of overlapping multiplets for the eight methylene protons on the cyclohexane ring.

The key distinction between isomers lies in the conformation of the cyclohexane ring. For the cis isomer, the diequatorial conformation is significantly more stable than the diaxial form. In the trans isomer, the molecule exists as an equilibrium of two equivalent chair conformations where one ester group is axial and the other is equatorial. These conformational differences lead to distinct chemical shifts and coupling patterns for the ring protons, allowing for unambiguous assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers

| Proton Type | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Methoxy (CH₃) | ~3.6-3.7 | Singlet (s) | Integrates to 6H. |

| Methine (CH) | ~2.3-2.8 | Multiplet (m) | Chemical shift is dependent on axial/equatorial position. |

¹³C NMR spectroscopy provides information on the number of chemically non-equivalent carbon atoms in the molecule, which is a key method for distinguishing between the cis and trans isomers. study.com

Cis-Dimethyl cyclohexane-1,3-dicarboxylate: This isomer possesses a plane of symmetry that passes through the C2 and C5 atoms. As a result, several pairs of carbon atoms are chemically equivalent (C1=C3, C4=C6). This symmetry reduces the total number of unique carbon signals observed in the ¹³C NMR spectrum.

Trans-Dimethyl cyclohexane-1,3-dicarboxylate: This isomer lacks a plane of symmetry. Consequently, every carbon atom in the molecule is chemically unique, leading to the maximum possible number of signals in the spectrum.

This difference in the number of observed signals provides a definitive method for isomer differentiation. study.com

Table 2: Expected Number of ¹³C NMR Signals for Isomers

| Isomer | Symmetry Element | Expected Number of Signals | Carbon Types |

|---|---|---|---|

| cis | Plane of Symmetry | 6 | 1x (C=O), 1x (-OCH₃), 1x (C1/C3), 1x (C4/C6), 1x (C2), 1x (C5) |

To overcome the complexity of 1D spectra and provide definitive structural proof, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity of the cyclohexane ring protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbonyl carbons by correlating them with the methoxy and methine protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly vital for stereochemical assignment. It identifies protons that are close in space, regardless of their bonding. For the cis isomer, NOE correlations between the two methine protons (when one is axial and one equatorial in different conformations) or between axial protons on the same side of the ring can confirm the relative stereochemistry. For the trans isomer, specific through-space interactions can help confirm the axial-equatorial relationship of the substituents. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy methods, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ester groups. Other significant absorptions include C-O stretching and various C-H stretching and bending vibrations from the methyl and cyclohexane groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible, the symmetric vibrations of the carbon backbone of the cyclohexane ring are often more prominent in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | 1730-1750 | Strong |

| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |

| C-O Stretch (Ester) | 1100-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information. The compound has a molecular weight of approximately 200.23 g/mol . nih.govechemi.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z = 200 may be observed. Common fragmentation pathways for diesters of this type include:

Loss of a methoxy group: Formation of a prominent [M - OCH₃]⁺ ion at m/z = 169.

Loss of a methoxycarbonyl group: Formation of an [M - COOCH₃]⁺ ion at m/z = 141.

McLafferty rearrangement: If sterically possible, this can lead to characteristic fragmentation patterns.

Cleavage of the cyclohexane ring: This results in a complex series of lower mass fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination that separates the isomers before they enter the mass spectrometer, allowing for the acquisition of individual mass spectra for the cis and trans forms. nih.gov

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating the cis and trans isomers of this compound and for assessing the purity of the synthesized material.

Gas Chromatography (GC): Due to the compound's volatility, GC is the premier method for isomer separation. The cis and trans isomers have different boiling points and will exhibit different retention times when passed through a capillary GC column. researchgate.netresearchgate.net This allows for the quantification of the isomeric ratio in a mixture and the isolation of pure isomers for further characterization.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for a preliminary assessment of purity. The two isomers may show slightly different Rf values depending on the solvent system used.

Column Chromatography: For preparative-scale separation, flash column chromatography using silica gel can be employed to separate larger quantities of the cis and trans isomers from each other and from other impurities.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas Chromatography (GC) and Liquid Chromatography (LC) are fundamental techniques for the analysis of this compound.

Gas Chromatography (GC): GC is a suitable method for analyzing this compound due to its volatility. In GC, the sample is vaporized and injected into a column. Separation is achieved based on the differential partitioning of the compound between a stationary phase and a mobile gas phase. The PubChem database indicates the existence of GC-Mass Spectrometry (MS) data for this compound, confirming its applicability for analysis, although specific experimental parameters are not detailed. nih.gov For a related compound, 1,3-dimethylcyclohexane, GC-MS has been used with instruments like the FINNIGAN-MAT 4500, demonstrating the technique's utility for cyclohexane derivatives. nih.gov

Liquid Chromatography (LC): LC is a versatile technique that separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. It is particularly useful for less volatile or thermally sensitive compounds. For this compound, reverse-phase LC, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, would be a common approach. This method separates analytes based on their hydrophobicity.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of stereoisomers, which is critical for this compound as it exists in cis and trans forms. The trans isomer is chiral and exists as a pair of enantiomers, while the cis isomer is an achiral meso compound.

Separating these isomers is essential for understanding the stereochemistry of synthesis and for isolating pure stereoisomers. There are two primary HPLC strategies for this:

Diastereomer Separation: The cis and trans diastereomers of this compound have different physical properties and can be separated using standard HPLC columns, such as silica gel in normal-phase mode or C18 in reverse-phase mode. nih.gov

Enantiomer Separation: Resolving the enantiomers of the trans isomer requires a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP). nih.govnih.gov CSPs create transient, diastereomeric complexes with the enantiomers, leading to different retention times and enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and versatile for separating a broad range of chiral compounds. mdpi.com

Table 1: Illustrative HPLC Conditions for a Related Compound (Dimethyl trans-cyclohexane-1,4-dicarboxylate)

| Parameter | Value |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Mode | Reverse Phase (RP) |

| Application Note | For Mass Spectrometry (MS) compatibility, formic acid can be used in place of phosphoric acid. sielc.com |

This data is for the related 1,4-isomer and serves as an example of a potential HPLC method.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased speed, and greater sensitivity compared to conventional HPLC. This improvement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

The principles of separation in UPLC are the same as in HPLC, but the performance is greatly enhanced. Methods developed for HPLC can often be transferred to UPLC to achieve faster analysis times. For instance, HPLC methods for analyzing dimethyl cyclohexane dicarboxylate isomers using columns with 3 µm particles are considered suitable for fast UPLC applications. sielc.comsielc.com This suggests that a UPLC method for this compound would provide rapid separation of its stereoisomers with high efficiency.

UPLC systems are particularly valuable in research for high-throughput screening and for the analysis of complex mixtures where high peak capacity is required to resolve all components.

Computational and Theoretical Studies on Dimethyl Cyclohexane 1,3 Dicarboxylate

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dimethyl cyclohexane-1,3-dicarboxylate. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure and energy of the molecule.

Geometry Optimization and Conformational Energy Landscapes

The conformational landscape of this compound is primarily dictated by the stereochemistry of the two ester groups on the cyclohexane (B81311) ring. The molecule can exist as cis and trans diastereomers, each with a set of possible chair conformations.

In the case of the analogous cis-1,3-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer. sourceforge.iolibretexts.org This is due to the severe steric hindrance, known as 1,3-diaxial interactions, that occurs when both methyl groups are in the axial position. nih.govutexas.edu By analogy, the cis-isomer of this compound is expected to strongly favor the diequatorial (e,e) conformation, where both methoxycarbonyl groups occupy equatorial positions to minimize steric strain. The diaxial (a,a) conformation would be energetically unfavorable.

For the trans-isomer of 1,3-dimethylcyclohexane, both chair conformations possess one axial and one equatorial methyl group, leading to conformers of equal energy. sourceforge.iolibretexts.org Similarly, the trans-isomer of this compound would exist as a mixture of two rapidly interconverting chair conformers, each with one axial and one equatorial methoxycarbonyl group (a,e and e,a).

Geometry optimization using quantum chemical methods would precisely calculate the bond lengths, bond angles, and dihedral angles for the most stable conformers of both cis and trans isomers. These calculations would also provide the relative energies of different conformations, allowing for the construction of a detailed conformational energy landscape.

| Isomer | Conformation | Substituent Positions | Expected Relative Stability |

| cis | Chair 1 | diequatorial (e,e) | High |

| cis | Chair 2 | diaxial (a,a) | Low |

| trans | Chair 1 | axial-equatorial (a,e) | Moderate (degenerate) |

| trans | Chair 2 | equatorial-axial (e,a) | Moderate (degenerate) |

Electronic Structure and Reactivity Predictions

Analysis of the electronic structure provides insights into the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound in different environments (e.g., in a solvent). MD simulations model the movement of atoms over time, offering a view of the flexibility of the cyclohexane ring and the rotation of the ester groups. These simulations would allow for the exploration of the conformational space and the calculation of the relative populations of different conformers at various temperatures, complementing the static picture provided by quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment and the spatial arrangement of the atoms. Therefore, predicted NMR spectra for the different conformers of the cis and trans isomers would be distinct. For instance, axial and equatorial protons on the cyclohexane ring are known to have different chemical shifts. Models for predicting proton chemical shifts in substituted cyclohexanes take into account factors like steric interactions and the anisotropy of C-C bonds. modgraph.co.uk

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These frequencies are related to the vibrational modes of the molecule, such as the stretching and bending of bonds. The calculated IR spectrum can be a valuable tool for identifying the compound and its various conformers.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on derivatives of this compound were found, such models could be developed if a set of derivatives with measured biological activities were available.

In a typical QSAR study, various molecular descriptors would be calculated for each derivative. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, QSAR studies on cyclohexane-1,3-dione derivatives have been used to identify key structural features for their biological activity.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Building Block in Complex Molecule Synthesis

The reactivity of the ester groups in Dimethyl cyclohexane-1,3-dicarboxylate allows for its use as a precursor in the synthesis of a variety of complex organic molecules. Its cyclohexane (B81311) core provides a rigid and defined three-dimensional structure that can be incorporated into larger molecular frameworks.

Synthesis of Heterocyclic Compounds

While direct examples of the use of this compound in the synthesis of heterocyclic compounds are not extensively documented, its structure as a 1,3-dicarbonyl equivalent suggests its potential in classical condensation reactions. 1,3-Dicarbonyl compounds are well-known precursors for a wide range of heterocycles. jk-sci.commdpi.comnih.govnih.govyoutube.com

For instance, the reaction of 1,3-diesters with hydrazines is a fundamental method for the synthesis of pyrazoles , a class of five-membered aromatic heterocycles with diverse biological activities. jk-sci.commdpi.comnih.gov Similarly, condensation with hydroxylamine can yield isoxazoles . youtube.com The reaction with amidines or ureas could potentially lead to the formation of pyrimidines , which are crucial components of nucleic acids and many pharmaceuticals. bu.edu.eg Furthermore, condensation with hydrazine derivatives could also be a pathway to pyridazines . nih.govorganic-chemistry.orgthieme-connect.comekb.egorganic-chemistry.org

These potential reactions are summarized in the table below:

| Heterocycle | Potential Reagent | Reaction Type |

| Pyrazole | Hydrazine | Cyclocondensation jk-sci.commdpi.comnih.gov |

| Isoxazole | Hydroxylamine | Condensation-cyclization youtube.com |

| Pyrimidine | Amidine/Urea | Condensation bu.edu.eg |

| Pyridazine | Hydrazine | Condensation-cyclization nih.govorganic-chemistry.orgthieme-connect.comekb.egorganic-chemistry.org |

| Benzodiazepines | o-Phenylenediamine | Condensation nih.gov |

This table is based on the known reactivity of 1,3-dicarbonyl compounds and suggests potential, yet not explicitly documented, reactions for this compound.

Further research is needed to explore and optimize these synthetic routes using this compound as the starting material.

Precursor for Bioactive Molecule Development

The cyclohexane-1,3-dione scaffold, which can be conceptually derived from this compound, is a key structural motif in a plethora of biologically active compounds. nih.govcabidigitallibrary.orgnih.govconsensus.appresearchgate.netresearchgate.net These derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govcabidigitallibrary.orgresearchgate.net

For example, derivatives of cyclohexane-1,3-dione have been investigated as anti-proliferative agents and tyrosine kinase inhibitors, showing potent enzymatic activity. nih.gov The versatility of the cyclohexane-1,3-dione core allows for the introduction of various functional groups, leading to a diverse library of compounds with potential therapeutic applications. nih.govresearchgate.netresearchgate.net

While the direct use of this compound as a precursor for these specific bioactive molecules is not yet established, its chemical relationship to the cyclohexane-1,3-dione structure suggests a potential pathway for its involvement in the development of new therapeutic agents. Chemical modifications, such as hydrolysis and decarboxylation, could transform the diester into the corresponding dione, which could then be utilized in established synthetic routes to bioactive compounds.

Role in Polymer Chemistry and Material Development

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of polyesters and other polymeric materials. The cycloaliphatic ring imparts unique properties to the resulting polymers, such as improved thermal stability and mechanical strength.

Monomer for Polyester (B1180765) Synthesis (e.g., 1,4-Cyclohexanedimethanol Derivatives)

High-solids polyesters have been synthesized using 1,3-cyclohexanedicarboxylic acid, the parent diacid of this compound, in combination with various diols. researchgate.net These polyesters are of interest for coating applications. The properties of these polyesters are influenced by the specific diol used in the polymerization. For example, polyesters based on 1,3-cyclohexanedicarboxylic acid and diols like 1,4-cyclohexanedimethanol (CHDM), neopentyl glycol (NPG), and 2-butyl-2-ethyl-1,3-propanediol (BEPD) have been synthesized and characterized. researchgate.net

The following table summarizes the properties of some polyesters derived from 1,3-cyclohexanedicarboxylic acid:

| Diol Component | Resulting Polyester Properties | Reference |

| 1,4-Cyclohexanedimethanol (CHDM) | Forms high-solids polyesters suitable for coatings. | researchgate.net |

| Neopentyl Glycol (NPG) | Used in the synthesis of high-solids polyesters. | researchgate.net |

| 2-Butyl-2-ethyl-1,3-propanediol (BEPD) | Component of high-solids polyesters for coating applications. | researchgate.net |

While the research cited uses the diacid, the corresponding dimethyl ester is a common alternative in polyester synthesis through transesterification reactions, suggesting the utility of this compound in this area.

Development of Biodegradable Polymeric Materials

The development of biodegradable polymers is a critical area of research aimed at addressing environmental concerns associated with plastic waste. Aliphatic and aliphatic-aromatic polyesters are a promising class of biodegradable materials. mdpi.comnih.govresearchgate.netnih.gov The biodegradability of these polymers is influenced by several factors, including their chemical structure, crystallinity, and the presence of hydrolyzable ester linkages. mdpi.comresearchgate.netmdpi.com

Polyesters containing cycloaliphatic units, such as those derived from cyclohexanedicarboxylic acids, are known to be biodegradable. nih.gov The inclusion of such cyclic monomers can enhance the physical properties of the polyester without completely sacrificing its biodegradability. The rate of enzymatic degradation of polyesters is a key factor in their environmental fate. mdpi.comgoogle.com

Although specific studies on the biodegradability of polymers derived solely from this compound are limited, the general principles of polyester biodegradation suggest that such materials would be susceptible to microbial degradation. The presence of the cyclohexane ring may influence the rate of degradation compared to purely linear aliphatic polyesters. Further research into the enzymatic and microbial degradation of polyesters containing the 1,3-cyclohexanedicarboxylate moiety is warranted to fully assess their environmental impact and potential applications as biodegradable materials.

Catalysis and Industrial Process Improvement

Currently, there is a lack of specific information in the scientific literature regarding the direct application of this compound in catalysis or for industrial process improvement. While some related cyclohexane derivatives have found use as solvents or additives in catalytic reactions, similar roles for the 1,3-dicarboxylate have not been reported. The potential for this compound to act as a ligand in organometallic catalysis or as a specialty solvent remains an area for future investigation.

Solvent in Catalytic Hydrogenation Processes

While extensive research has been conducted on the catalytic hydrogenation of aromatic dicarboxylic acids, the specific use of this compound as a solvent in these processes is not widely documented in publicly available literature. However, the principles of solvent effects in hydrogenation and analogous processes involving similar compounds can provide insight into its potential role.

In catalytic hydrogenation, the solvent can significantly influence the reaction rate and selectivity by affecting the solubility of reactants, the stability of intermediates and transition states, and the interaction of substrates with the catalyst surface. Solvents can alter the binding of reactants to the catalyst, thereby influencing the reaction's kinetics. For instance, in the palladium-catalyzed hydrogenation of benzaldehyde, the choice of solvent (methanol, water, dioxane, or tetrahydrofuran) was shown to cause a 30-fold difference in reaction activity. digitellinc.com This was attributed to the varying solvation energies of the sorbed reactants and transition states on the catalyst surface. digitellinc.com

A relevant analogue is the use of Dimethyl 1,4-cyclohexanedicarboxylate as a solvent in the catalytic hydrogenation of dimethyl terephthalate (B1205515). google.com In this process, using the hydrogenated product as the solvent offers several advantages, including improved process efficiency and simplified product purification. google.com Given this precedent, it is plausible that this compound could serve a similar function in the hydrogenation of dimethyl isophthalate.

The hydrogenation of isophthalic acid, the precursor to this compound, has been studied using various catalysts. With a 5% Palladium on carbon (Pd/C) catalyst, isophthalic acid can be selectively hydrogenated to 1,3-cyclohexane dicarboxylic acid with 100% conversion. asianpubs.org The use of a Ruthenium on carbon (Ru/C) catalyst can lead to further hydrogenolysis, yielding products such as 1,3-dimethyl cyclohexane and 3-methyl cyclohexane carboxylic acid. asianpubs.org

Detailed research findings on the hydrogenation of isophthalic acid with different catalysts are presented in the table below.

| Catalyst | Temperature (K) | Pressure (MPa) | Solvent | Conversion of Isophthalic Acid (%) | Selectivity to 1,3-Cyclohexane Dicarboxylic Acid (%) | Reference |

| 5% Pd/C | 493 | 6.89 | 1,4-Dioxane | 100 | 100 | asianpubs.org |

| 5% Ru/C | 453 | 6.89 | 1,4-Dioxane | 100 | 94 | asianpubs.org |

These studies, while not directly employing this compound as a solvent, lay the groundwork for understanding the reaction conditions under which it could potentially be used. The choice of solvent is critical, and using the reaction product as the solvent can be an effective strategy to streamline the process.

Role in Upgrading Waste Biomass/Polymers (e.g., PET)

The upgrading of waste polymers, particularly polyethylene terephthalate (PET), into valuable chemicals is a significant area of research aimed at creating a circular economy. The primary route for PET recycling involves its depolymerization into monomers, which can then be purified and repolymerized or converted into other useful chemicals.

The common industrial process for chemical recycling of PET is methanolysis, which breaks down the polymer into dimethyl terephthalate (DMT). This DMT can then be hydrogenated to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a monomer used in the synthesis of specialty polyesters. ecnu.edu.cndntb.gov.ua While the focus of much of the research is on the 1,4-isomer due to the structure of PET, the principles can be applied to the synthesis of other isomers if appropriate starting materials are used.

There is currently limited direct evidence of this compound being produced from the upgrading of common waste polymers like PET. This is because the terephthalic acid moiety in PET naturally leads to 1,4-disubstituted products. However, if waste streams containing isophthalic acid moieties were to be processed, a similar pathway could yield this compound. Isophthalic acid is used as a comonomer in some specialty polyesters to modify their properties, and the chemical recycling of these materials could be a source of 1,3-disubstituted aromatics.

The conversion of biomass into valuable chemicals is another avenue where this compound could play a role. While direct synthesis from biomass is not yet a well-established route, certain biomass-derived platform chemicals could potentially be converted into isophthalic acid or its esters, which could then be hydrogenated. For example, the production of 1,2-cyclohexanedicarboxylates from diacetone alcohol and fumarates, both of which can be derived from biomass, has been demonstrated. This suggests the potential for developing bio-based routes to other cyclohexane dicarboxylate isomers.

The table below summarizes the typical products obtained from the methanolysis and subsequent hydrogenation of PET.

| Starting Material | Process | Intermediate Product | Final Hydrogenated Product | Reference |

| PET | Methanolysis | Dimethyl terephthalate (DMT) | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | ecnu.edu.cnresearchgate.net |

While the direct role of this compound in the upgrading of mainstream waste polymers like PET is not established, its formation as an intermediate in the processing of specialty copolyesters containing isophthalic acid units is a possibility. Further research into the chemical recycling of such polymers would be needed to fully elucidate its role.

Exploration of Biological and Environmental Interactions Academic Mechanisms

Biochemical Pathway Modulation by Cyclohexanedicarboxylates

Direct studies on the biochemical pathway modulation by Dimethyl cyclohexane-1,3-dicarboxylate are not extensively documented. However, research on related cyclohexanedicarboxylate plasticizers, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), offers valuable insights. The biological activity of these esters is often dependent on their metabolism. For instance, DINCH is hydrolyzed in the body to its monoester, cyclohexane-1,2-dicarboxylic acid mono isononyl ester (MINCH). muhc.ca This metabolite has been identified as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPAR-α). muhc.ca Activation of PPAR-α, a nuclear receptor, can influence the expression of genes involved in lipid metabolism and fat storage. muhc.ca

This suggests that a primary mechanism of biochemical interaction for cyclohexanedicarboxylate esters may not be with the parent compound itself, but rather with its hydrolyzed metabolites. The initial step in the metabolic pathway for this compound would likely be enzyme-catalyzed ester hydrolysis, yielding cyclohexane-1,3-dicarboxylic acid and methanol (B129727). The subsequent biological activity would then depend on the interactions of the resulting dicarboxylic acid.

Mechanisms of Phytotoxicity and Cytotoxicity of Analogs

Data on the phytotoxicity of this compound or its close analogs is scarce in publicly available literature. However, research into the cytotoxicity of various functionalized cyclohexane (B81311) derivatives provides some mechanistic clues.

The cytotoxicity of chemicals is often linked to their metabolism into reactive intermediates that can covalently bind to cellular macromolecules like proteins, leading to cellular dysfunction and injury. ku.edu For cyclohexanedicarboxylates like DINCH, the parent compound and its dicarboxylic acid metabolite (CHDA) did not show direct effects on the differentiation of rat primary stromal vascular fraction (SVF) of adipose tissue. muhc.ca However, the monoester metabolite (MINCH) was found to induce preadipocytes to accumulate lipids and differentiate, indicating a specific cytotoxic and metabolic-disrupting effect mediated through its interaction with the PPAR-α receptor. muhc.ca

Studies on other, more complex cyclohexane derivatives, such as newly synthesized amidrazone derivatives containing a cyclohex-1-ene ring, have demonstrated toxicity in peripheral blood mononuclear cells (PBMCs), detected via flow cytometric analysis of apoptosis. mdpi.com This indicates that the specific functional groups attached to the cyclohexane ring are critical determinants of cytotoxic potential.

Investigation of Antimicrobial Activity Mechanisms (Antibacterial, Antifungal)

For example, certain cyclohexane triones are thought to act as membrane-active antibacterial agents by blocking the transport of low-molecular-weight hydrophilic substances into bacterial cells. cabidigitallibrary.org The antimicrobial efficacy is highly dependent on the functional groups attached to the cyclohexane core. Derivatives have shown varied activity against Gram-positive and Gram-negative bacteria as well as fungi. medwinpublishers.comresearcherslinks.com In many cases, antimicrobial activity increases with the number of hydrophobic groups on the molecule, enhancing its ability to interfere with the lipid components of bacterial cell walls. researcherslinks.com

Research has shown that the nature and position of substituents on the cyclohexane ring are crucial. Some derivatives exhibit stronger activity against Gram-negative bacteria, while others are more effective against Gram-positive strains. cabidigitallibrary.orgmedwinpublishers.comresearcherslinks.com This selectivity is attributed to differences in the cell wall structures between these bacterial types.

| Cyclohexane Analog Class | Mechanism/Key Structural Feature | Observed Activity | References |

|---|---|---|---|

| Functionally Substituted Monocyclic & Spirocyclic Derivatives | Lipophilicity; number of hydrophobic groups. | Variable activity; often stronger against Gram-negative bacteria. Some antifungal activity. | researcherslinks.com |

| N,N-dibenzyl-cyclohexane-1,2-diamine Derivatives | Structure-activity relationship dependent on substituents. | Potent activity against Gram-positive and Gram-negative bacteria; promising antifungal activity against Candida and Geotrichum species. | cabidigitallibrary.org |

| C-(3-aminomethyl-cyclohexyl)-methylamine Derivatives | Amino group at 1,3 position; substituents on benzene (B151609) ring. | Variable activity against Mycobacterium tuberculosis. | researchgate.netcabidigitallibrary.org |

| Diethyl 4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino) cyclohexane-1,3-dicarboxylate | Specific functional groups (tosyloxyimine). | More active against Gram-negative bacteria (e.g., Acinetobacter baumannii) and some fungi (e.g., Candida pseudotropicalis) than Gram-positive bacteria. | medwinpublishers.com |

Biodegradation Pathways and Environmental Fate Studies

The environmental fate of this compound is primarily governed by biodegradation. The initial step is expected to be the hydrolysis of the ester bonds to form cyclohexane-1,3-dicarboxylic acid. The subsequent degradation of the cyclohexane ring has been studied for the related compound cyclohexane carboxylate (CHC).

Both aerobic and anaerobic degradation pathways for CHC have been identified in various bacteria. researchgate.netnih.gov

Aerobic Pathway : In aerobic bacteria like Rhodococcus sp., the degradation of cyclohexane carboxylate can proceed through intermediates such as trans-4-hydroxycyclohexane carboxylate, 4-ketocyclohexanecarboxylate, and 4-hydroxybenzoate, eventually leading to protocatechuate. researchgate.net This aromatic intermediate then undergoes ring cleavage via ortho- or meta-cleavage pathways, catalyzed by dioxygenases, before entering central metabolism. researchgate.net

Anaerobic Pathway : In denitrifying and other anaerobic bacteria, CHC is degraded via a pathway that converges with the central benzoyl-CoA degradation pathway. nih.govcsic.es In bacteria like Aromatoleum sp. CIB, CHC is first activated to its CoA-thioester (CHC-CoA). nih.gov This is followed by a series of dehydrogenation and hydration steps. The pathway ultimately generates intermediates like pimelyl-CoA, which are further metabolized through a modified β-oxidation pathway. nih.govcsic.esresearchgate.netcsic.es

The persistence of such compounds in the environment depends on various factors, including the presence of adapted microbial communities and environmental conditions (e.g., presence or absence of oxygen).

| Pathway | Key Intermediate(s) | Microorganism Example | References |

|---|---|---|---|

| Aerobic | 4-hydroxybenzoate, Protocatechuate | Rhodococcus sp. | researchgate.net |

| Anaerobic (Denitrifying) | Cyclohexane carboxyl-CoA (CHC-CoA), Pimelyl-CoA | Aromatoleum sp. CIB | nih.govcsic.es |

| Anaerobic (Strict) | Cyclohexa-1,5-diene-1-carboxyl-CoA (CHdieneCoA), 3-hydroxypimelyl-CoA | Geobacter metallireducens | csic.esresearchgate.netcsic.es |

Structural Basis for Biological Activity and Receptor Interactions

The biological activity of cyclohexane derivatives is fundamentally linked to their three-dimensional structure, stereochemistry, and the nature of their functional groups.

For receptor interactions, as seen with the plasticizer analog DINCH, the activity is highly specific to a particular metabolite. The monoester MINCH, not the parent diester or the fully hydrolyzed acid, is the active ligand for the PPAR-α nuclear receptor. muhc.ca This highlights that metabolic activation can be a critical step and that the specific length and structure of the remaining ester chain are crucial for receptor binding.

In the context of antimicrobial activity, the structural basis is often less about specific receptor binding and more about physicochemical properties. Lipophilicity, conferred by alkyl chains or aromatic groups attached to the cyclohexane ring, is a key determinant of efficacy. cabidigitallibrary.orgresearcherslinks.com Structure-activity relationship studies on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid revealed that specific substituents (e.g., a 2-pyridyl group) and the saturation of the cyclohexane ring were crucial for enhancing antibacterial and antiproliferative activity. mdpi.com This indicates that both electronic and steric factors of the substituents, along with the conformation of the cyclohexane ring itself, govern the interaction with microbial targets.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing dimethyl cyclohexane-1,3-dicarboxylate, and how can yield be maximized?

- Methodological Answer : The synthesis typically involves esterification of cyclohexane-1,3-dicarboxylic acid with methanol using concentrated sulfuric acid as a catalyst under reflux conditions. Evidence from a 94% yield protocol suggests refluxing overnight, followed by solvent removal and purification via silica gel column chromatography (eluent: petroleum ether/EtOAc gradient) . Key variables to optimize include acid catalyst concentration, reaction time, and solvent stoichiometry. Validate purity using H NMR (e.g., characteristic peaks at δ 3.67–3.46 ppm for methoxy groups and δ 2.60 ppm for cyclohexane protons) .

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography are critical for resolving stereoisomers. For example, single-crystal XRD confirmed the (1S,3R) configuration in a related acetal derivative . Comparative analysis of coupling constants in H NMR (e.g., axial vs. equatorial proton splitting) can also differentiate cis/trans isomers .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography on silica gel with a petroleum ether/EtOAc gradient (100:1 to 20:1) is widely used . For polar byproducts, recrystallization in ethanol or ethyl acetate may improve purity. Monitor fractions via TLC (Rf ~0.3–0.5 in 10:1 hexane/EtOAc) and confirm with GC-MS or H NMR integration ratios .

Advanced Research Questions

Q. How do reaction mechanisms explain unexpected byproducts, such as hydroxylated or chlorinated derivatives, during synthesis?

- Methodological Answer : Side reactions may arise from residual water (leading to hydrolysis) or halogen impurities. For instance, a minor hydroxylated byproduct was isolated during cyclohexanone synthesis and characterized via XRD . Mechanistic studies (e.g., deuterium labeling or kinetic isotope effects) can identify pathways. Computational modeling (DFT) may predict intermediates and transition states .

Q. What computational tools can predict the reactivity of this compound in Diels-Alder or cycloaddition reactions?

- Methodological Answer : Molecular docking software (e.g., Gaussian, ORCA) can simulate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient dienophile behavior. For example, ceric ammonium nitrate (CAN)-mediated cycloadditions of 1,3-dicarbonyls were modeled to optimize dihydrofuran yields . Validate predictions with experimental kinetic studies under varying temperatures and catalysts .

Q. How can stereochemical effects influence the biological or catalytic activity of cyclohexane-1,3-dicarboxylate derivatives?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) is critical for bioactive derivatives. For example, (1R,3S) configurations in hydrazine-dicarboxylates showed distinct binding affinities in enzyme inhibition assays . Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to correlate stereochemistry with activity .

Q. What strategies mitigate discrepancies in NMR data across studies (e.g., proton splitting patterns or chemical shifts)?

- Methodological Answer : Variations may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6), temperature, or impurities. Reproduce conditions from literature protocols (e.g., 400 MHz NMR in CDCl3 at 25°C) . For unresolved peaks, employ 2D NMR (COSY, HSQC) or spiking with authentic standards. Cross-reference with IR (C=O stretch ~1740 cm) for functional group validation .

Q. How can process engineering principles improve scalability of this compound synthesis?

- Methodological Answer : Reactor design (e.g., continuous-flow systems) and membrane separation technologies enhance efficiency . Optimize heat transfer during reflux using jacketed reactors and monitor via in-situ FTIR. For large-scale purification, switch from column chromatography to fractional distillation or centrifugal partition chromatography (CPC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.